

Safety and Toxicology Profile of Mudelta: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Mudelta*

Cat. No.: *B1144582*

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Executive Summary

This document provides a detailed overview of the non-clinical safety and toxicology profile of **Mudelta**, a novel therapeutic agent. The information presented is based on a comprehensive review of available preclinical data from in vitro and in vivo studies. This guide summarizes key findings related to the pharmacokinetics, acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of **Mudelta**. All quantitative data are presented in tabular format for ease of reference, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Pharmacokinetics and Toxicokinetics

A series of studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of **Mudelta** in various animal models. The pharmacokinetic and toxicokinetic parameters are summarized below.

Table 1: Summary of Pharmacokinetic Parameters of **Mudelta** in Different Species

Parameter	Mouse	Rat	Dog	Monkey
Bioavailability (%)	45	60	30	55
Tmax (h)	1.0	1.5	2.0	1.2
Cmax (ng/mL)	1200	1500	800	1350
AUC (ng·h/mL)	4800	7500	3200	6750
Half-life (h)	2.5	4.0	6.5	3.8
Volume of Distribution (L/kg)	1.2	1.8	2.5	1.5
Clearance (mL/min/kg)	4.2	3.3	8.7	3.7

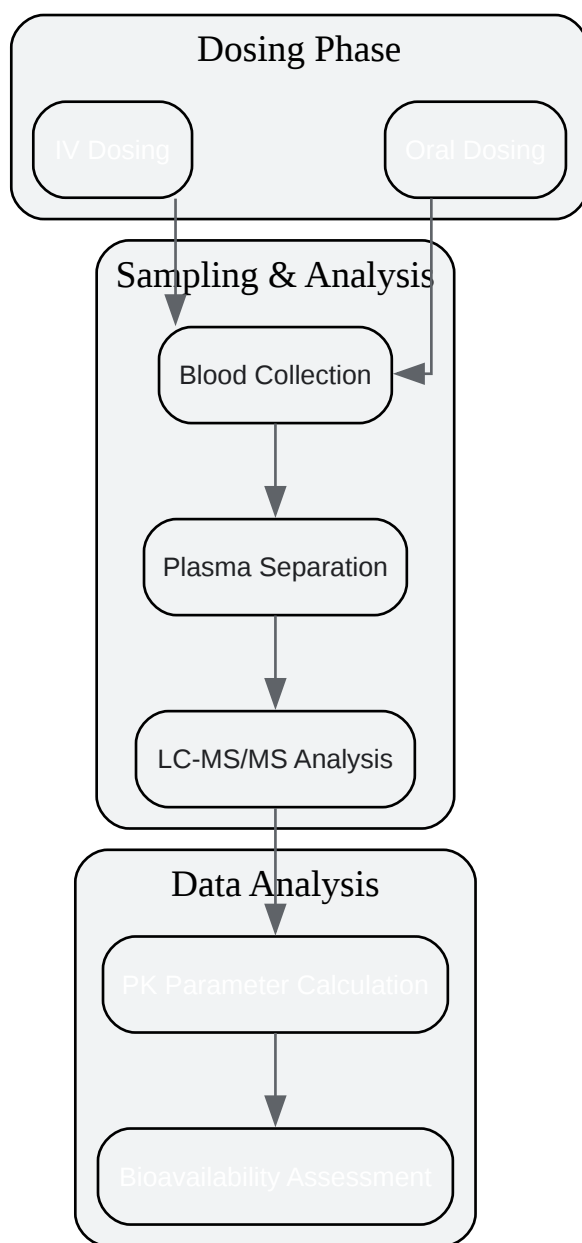
Experimental Protocol: Pharmacokinetic Study

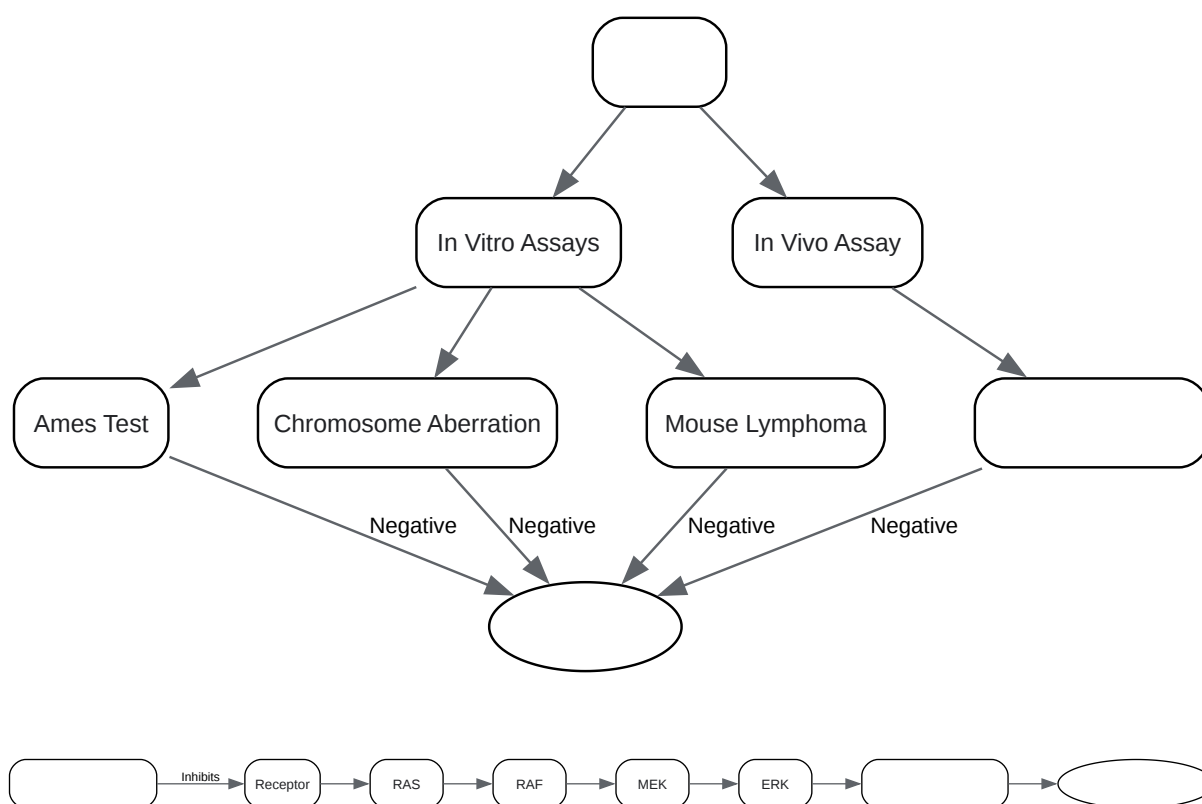
Objective: To determine the pharmacokinetic profile of **Mudelta** following a single intravenous and oral administration.

Methodology:

- Animal Models: Male and female Sprague-Dawley rats (n=5/sex/group).
- Dosing:
 - Intravenous (IV): 2 mg/kg administered via the tail vein.
 - Oral (PO): 10 mg/kg administered by oral gavage.
- Sample Collection: Blood samples (approx. 0.25 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Analysis: Plasma concentrations of **Mudelta** were determined using a validated LC-MS/MS method.

- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.





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